Structural Uniqueness: Bis-Phenoxy Scaffold vs. Mono-Phenoxy Acetamide Analogs
2-(4-Phenoxyphenoxy)acetamide contains two phenoxy groups (bis-phenoxy ether), whereas standard phenoxy acetamide analogs such as 2-phenoxyacetamide possess only a single phenoxy moiety. This structural distinction increases the molecular weight from approximately 151.16 g/mol (2-phenoxyacetamide) to 243.26 g/mol and adds an additional aromatic ring capable of participating in π–π stacking interactions with biological targets [1].
| Evidence Dimension | Molecular weight and aromatic ring count |
|---|---|
| Target Compound Data | MW 243.26 g/mol; 2 aromatic rings (bis-phenoxy) |
| Comparator Or Baseline | 2-Phenoxyacetamide: MW 151.16 g/mol; 1 aromatic ring (mono-phenoxy) |
| Quantified Difference | MW increase of 92.10 g/mol (+61%); additional π–π stacking capability |
| Conditions | Structural comparison based on molecular formula and scaffold architecture |
Why This Matters
The additional aromatic ring may enhance binding affinity in targets where π–π stacking is critical, and the higher MW alters physicochemical properties relevant to downstream derivatization.
- [1] PubChem. 2-Phenoxyacetamide (CID 70264). Molecular weight: 151.16 g/mol. View Source
